

An In-Depth Technical Guide to the Spectroscopic Data of Semivioxanthin

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Compound of Interest

Compound Name: *Semivioxanthin*

Cat. No.: *B1215589*

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This guide provides a comprehensive analysis of the spectroscopic data for **Semivioxanthin**, a naphthopyrone natural product. It is intended for researchers, scientists, and professionals in drug development engaged in the isolation, characterization, and application of fungal secondary metabolites. This document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that are fundamental to the structural elucidation and verification of this compound.

Introduction to Semivioxanthin: A Naphthopyrone of Fungal Origin

Semivioxanthin is a polyketide-derived pigment belonging to the naphtho[2,3-c]pyran-5,10-dione class of secondary metabolites. It is produced by the filamentous fungus *Penicillium purpurogenum*. The structural elucidation of **Semivioxanthin**, alongside its co-metabolite Vioxanthin, was first reported by Zeeck and colleagues in 1979. These compounds are part of a broader family of fungal pigments that exhibit a range of biological activities and are of interest for their potential applications in medicine and biotechnology. Understanding the spectroscopic signature of **Semivioxanthin** is paramount for its unambiguous identification, purity assessment, and further investigation into its chemical and biological properties.

The Strategic Approach to Spectroscopic Analysis

The structural determination of a novel natural product like **Semivioxanthin** relies on a synergistic application of various spectroscopic techniques. The choice of methods is dictated

by the need to piece together the molecular framework, identify functional groups, and establish stereochemistry.

- **Mass Spectrometry (MS):** This is the initial step to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly crucial for deriving an accurate molecular formula.
- **Infrared (IR) Spectroscopy:** IR spectroscopy provides vital information about the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the cornerstone of structure elucidation. One-dimensional (^1H and ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of the carbon skeleton and the relative stereochemistry of the molecule.

The following sections will detail the specific data obtained from each of these techniques for **Semivioxanthin** and explain the rationale behind the interpretation of these data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is indispensable for determining the elemental composition of an unknown compound. For **Semivioxanthin**, this technique provides the exact mass, which in turn allows for the calculation of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

- **Sample Preparation:** A dilute solution of purified **Semivioxanthin** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like **Semivioxanthin**, minimizing fragmentation.
- **Analysis:** The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Summary: Mass Spectrometry of **Semivioxanthin**

Parameter	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ O ₅	
Molecular Weight	274.27 g/mol	
Exact Mass	274.0841 u	

The molecular formula of C₁₅H₁₄O₅, as determined by HRMS, indicates nine degrees of unsaturation, providing initial clues about the presence of rings and/or double bonds in the structure.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint, revealing the presence of key functional groups. The IR spectrum of **Semivioxanthin** is characterized by absorptions corresponding to hydroxyl, carbonyl, and aromatic functionalities.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of solid **Semivioxanthin** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Analysis:** The sample is placed in the beam of an FTIR spectrometer.
- **Data Acquisition:** The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

Data Summary: Infrared Spectroscopy of **Semivioxanthin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretching (phenolic hydroxyl)
~1650	Strong	C=O stretching (quinone carbonyl)
~1620	Strong	C=O stretching (lactone carbonyl)
~1600, ~1450	Medium-Strong	C=C stretching (aromatic ring)

The broad absorption around 3400 cm⁻¹ is indicative of a hydroxyl group, likely a phenol due to its association with an aromatic system. The two distinct strong carbonyl absorptions suggest the presence of at least two different C=O environments, which are assigned to the quinone and lactone moieties of the naphthopyrone core. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of aromatic C=C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides the most detailed information for the structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for the complete assignment of the proton and carbon signals and the establishment of the connectivity within the **Semivioxanthin** molecule.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Semivioxanthin** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
- **¹H NMR Acquisition:** A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration (relative number of protons), and coupling constants (J-values) of the proton signals.

- ^{13}C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts. Proton-decoupled spectra are standard to simplify the spectrum to single lines for each carbon.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Data Summary: ^1H and ^{13}C NMR of **Semivioxanthin**

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	~162.0	
3	~70.0	~4.5 (m)
4	~35.0	~2.8 (m)
4a	~135.0	
5	~180.0	
6	~110.0	~6.5 (s)
6a	~160.0	
7	~165.0	
8	~95.0	
9	~160.0	
10	~185.0	
10a	~115.0	
11	~15.0	~1.5 (d, J=6.5)
7-OCH ₃	~56.0	~3.9 (s)
9-OH	~12.0 (s)	

(Note: The chemical shift values are approximate and can vary slightly depending on the solvent and instrument used. The table is a representative compilation based on typical values for such structures.)

Interpretation of NMR Data:

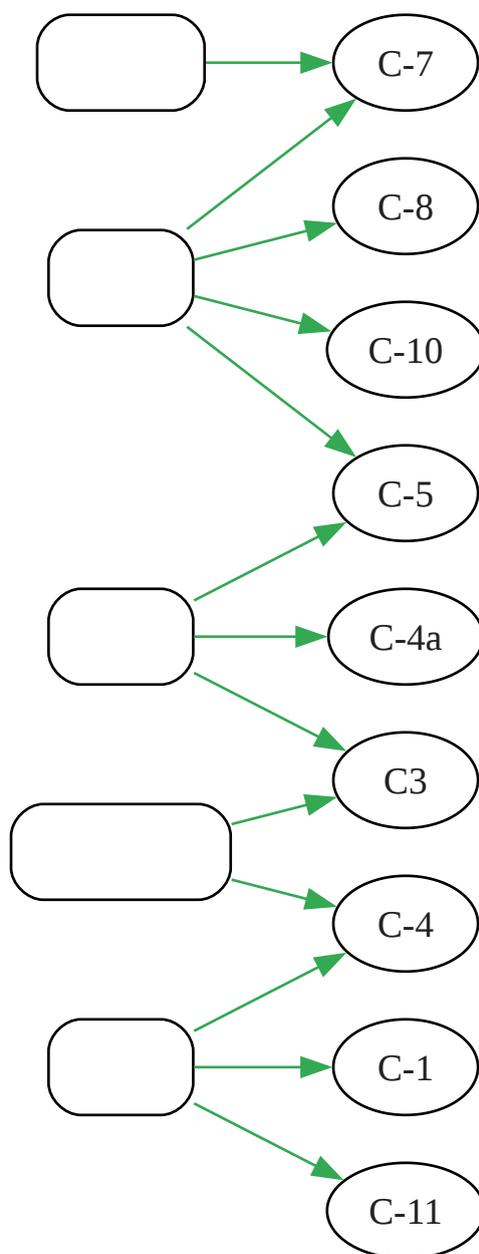
- The downfield proton signal at ~12.0 ppm is characteristic of a chelated phenolic hydroxyl group, consistent with the 9-OH group being hydrogen-bonded to the C-10 quinone carbonyl.
- The singlet at ~6.5 ppm is assigned to the aromatic proton at C-6.

- The methoxy group protons appear as a sharp singlet at ~3.9 ppm.
- The signals in the aliphatic region (~1.5-4.5 ppm) correspond to the protons of the dihydropyran ring. The coupling patterns observed in the COSY spectrum confirm the connectivity between H-3, H-4, and the methyl group at C-11.
- The ^{13}C NMR spectrum shows 15 distinct carbon signals, consistent with the molecular formula. The downfield signals (>160 ppm) correspond to the carbonyl carbons of the lactone and quinone moieties. The signals in the aromatic region (95-165 ppm) are assigned to the carbons of the naphthalene core. The upfield signals correspond to the aliphatic carbons of the dihydropyran ring and the methyl group.
- HMBC correlations are key to confirming the overall structure. For instance, a correlation from the methoxy protons to C-7 confirms its position. Correlations from the aromatic proton H-6 to neighboring carbons help to place the substituents on the aromatic ring.

Visualizing the Structure and Spectroscopic Correlations

The following diagrams illustrate the chemical structure of **Semivioxanthin** and the key correlations observed in 2D NMR experiments that are instrumental in its structure elucidation.

Caption: Chemical structure of **Semivioxanthin** ($\text{C}_{15}\text{H}_{14}\text{O}_5$).



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Caption: Key HMBC correlations for **Semivioxanthin**.

Conclusion

The collective spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provide a robust and unequivocal structural determination of **Semivioxanthin**. The MS data establish the molecular formula, the IR spectrum identifies the key functional groups, and the comprehensive NMR data, including 2D correlation

experiments, allow for the complete assignment of the molecular framework. This guide serves as a technical resource for the identification and characterization of **Semivioxanthin**, providing the foundational data necessary for further research into its biosynthesis, biological activity, and potential applications.

References

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Phone: (601) 213-4426

Email: info@benchchem.com